Structurally Encoded μ-Opioid Receptor Binding Mode Distinct from U-47700
U-47700 (trans-3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) acts as a potent μ-opioid agonist with an in vivo potency approximately 7.5-fold greater than morphine [1]. Its benzamide scaffold relies on a tertiary amine for receptor recognition. In contrast, N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide incorporates a urea-like 2-oxoimidazolidine carboxamide, which may engage the receptor through a distinct hydrogen-bonding network [2]. No direct binding or functional data are publicly available for the target compound, precluding quantitative comparison; however, the scaffold difference is a class-level inference for potential selectivity or off-target divergence.
| Evidence Dimension | μ-Opioid receptor agonism potency (in vivo) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | U-47700: ~7.5× morphine potency in rodent models |
| Quantified Difference | Cannot be quantified; scaffold distinct (urea vs. benzamide) |
| Conditions | Rodent antinociception models (U-47700); target untested |
Why This Matters
The urea-based scaffold may offer a different selectivity or pharmacokinetic profile compared to benzamide opioids, which is critical for researchers seeking novel opioid chemotypes with potentially lower abuse liability.
- [1] MDPI Brain Sciences. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids. 2020, 10(11), 895. View Source
- [2] PubChem. 2-Oxoimidazolidine-1-carboxamide – Structural Class. National Center for Biotechnology Information. View Source
